Cas no 159350-46-6 (2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

2-Methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a sulfonylated imidazole derivative with potential applications in organic synthesis and medicinal chemistry. The presence of the 4-nitrobenzenesulfonyl group enhances its reactivity as an electrophile, making it useful in nucleophilic substitution reactions. The dihydroimidazole core provides a stable heterocyclic framework, while the methyl substituent influences steric and electronic properties. This compound may serve as an intermediate in the synthesis of more complex molecules, particularly those requiring sulfonamide or nitroaryl functionalities. Its structural features suggest utility in the development of pharmacologically active compounds or as a reagent in selective transformations. Proper handling is advised due to potential sensitivity to hydrolysis or thermal decomposition.
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole structure
159350-46-6 structure
商品名:2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
CAS番号:159350-46-6
MF:C10H11N3O4S
メガワット:269.277040719986
CID:4607273

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-METHYL-1-[(4-NITROPHENYL)SULFONYL]-4,5-DIHYDRO-1H-IMIDAZOLE
    • 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
    • インチ: 1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3
    • InChIKey: IRJKDRMFHFVCBB-UHFFFAOYSA-N
    • ほほえんだ: C1(C)N(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)CCN=1

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631156-10mg
2-Methyl-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
159350-46-6 98%
10mg
¥862 2023-04-15
Key Organics Ltd
6W-0290-1G
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
159350-46-6 >90%
1g
£770.00 2023-04-06
Key Organics Ltd
6W-0290-0.5G
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
159350-46-6 >90%
0.5 g
£385.00 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1631156-5mg
2-Methyl-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
159350-46-6 98%
5mg
¥661 2023-04-15
A2B Chem LLC
AI75457-1g
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
159350-46-6 >90%
1g
$1295.00 2024-04-20
abcr
AB581365-1g
2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole; .
159350-46-6
1g
€1312.80 2024-08-02
A2B Chem LLC
AI75457-1mg
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
159350-46-6 >90%
1mg
$201.00 2024-04-20
Key Organics Ltd
6W-0290-1MG
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
159350-46-6 >90%
1mg
£37.00 2023-04-06
Key Organics Ltd
6W-0290-5G
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
159350-46-6 >90%
5g
£3,080.00 2023-04-06
Key Organics Ltd
6W-0290-10G
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
159350-46-6 >90%
10g
£5,775.00 2023-04-06

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 関連文献

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazoleに関する追加情報

Exploring the Properties and Applications of 2-Methyl-1-(4-Nitrobenzenesulfonyl)-4,5-Dihydro-1H-Imidazole

The compound with CAS No. 159350-46-6, commonly referred to as 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole, is a fascinating molecule with a unique structure and diverse potential applications. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a methyl group and a 4-nitrobenzenesulfonyl substituent introduces distinct chemical properties that make this molecule particularly interesting for various research and industrial purposes.

Imidazoles are known for their versatility in organic synthesis and their ability to act as both nucleophiles and electrophiles depending on the substituents attached. In the case of 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole, the methyl group at position 2 provides steric hindrance, while the 4-nitrobenzenesulfonyl group at position 1 introduces electron-withdrawing effects. These features not only influence the molecule's reactivity but also its solubility and stability under different conditions.

Recent studies have highlighted the potential of this compound in drug discovery. The imidazole ring is a common structural motif in many bioactive compounds, including antifungal agents, anticancer drugs, and anti-inflammatory medications. The 4-nitrobenzenesulfonyl group is particularly significant as it can enhance the bioavailability of the molecule by improving its lipophilicity without compromising its solubility. This makes 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole a promising candidate for further exploration in pharmacological research.

In addition to its pharmaceutical applications, this compound has shown potential in materials science. The imidazole core can act as a building block for constructing supramolecular assemblies or coordination polymers. The presence of the nitro group further enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for designing advanced materials with tailored properties.

The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, recent advancements in catalytic methods have enabled more efficient formation of the imidazole ring while minimizing side reactions.

One area where this compound has garnered significant attention is in environmental chemistry. The sulfonamide group present in the molecule has been shown to exhibit biodegradability under specific conditions, making it a sustainable choice for certain industrial applications. Furthermore, studies have demonstrated that this compound can act as a catalyst in selective oxidation reactions, offering an eco-friendly alternative to traditional metal-based catalysts.

Another intriguing aspect of 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is its role in chemical sensing. The molecule's ability to form complexes with metal ions has been exploited to develop sensors for detecting heavy metals in aqueous solutions. This property is particularly valuable given the increasing need for reliable methods to monitor environmental pollution.

Looking ahead, ongoing research aims to explore the stereochemical properties of this compound. Understanding its conformational flexibility could pave the way for designing more effective drugs with fewer side effects. Additionally, investigations into its photochemical behavior are expected to uncover new avenues for applications in optoelectronics and photovoltaics.

In conclusion, 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a multifaceted compound with immense potential across various fields. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in future scientific endeavors. As research continues to unravel its full capabilities, this compound is poised to make significant contributions to both academic and industrial sectors.

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Amadis Chemical Company Limited
(CAS:159350-46-6)2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
A1225115
清らかである:99%
はかる:1g
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